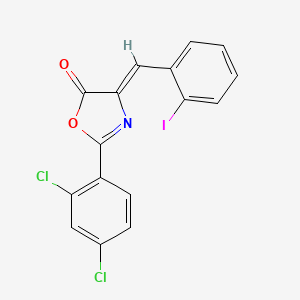
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a heterocyclic compound that contains an oxazole ring and an imine group. It is synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer agents. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antiviral, antioxidant, and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new anticancer agents based on the structure of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in the treatment of viral infections and inflammatory and oxidative stress-related diseases. Further studies are also needed to optimize the synthesis method of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and to improve its availability for use in lab experiments.
Synthesemethoden
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-iodobenzylamine to form the amide. This amide is then cyclized with triethylamine and carbon disulfide to form the oxazole ring. The resulting compound is then deprotected to obtain 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYJRSACJXDME-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

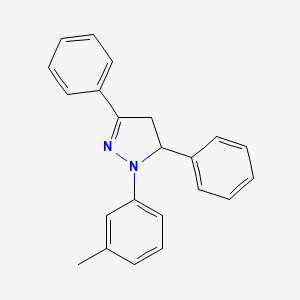
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
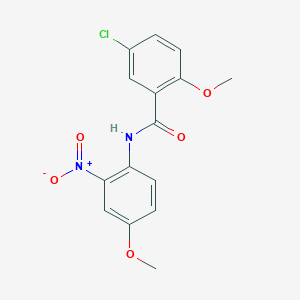
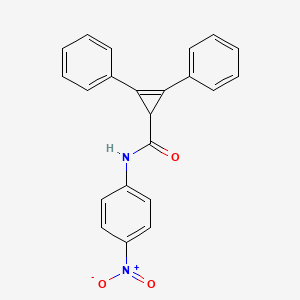
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
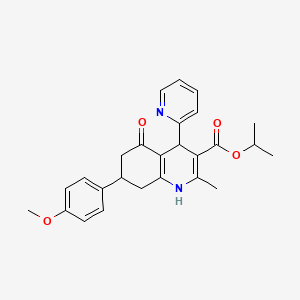
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)


